molecular formula C16H17NO4S B3291242 (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate CAS No. 871224-68-9

(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate

Cat. No.: B3291242
CAS No.: 871224-68-9
M. Wt: 319.4 g/mol
InChI Key: ZXULXMJUEFTWLC-HNNXBMFYSA-N
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Description

(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate is a chiral organic compound characterized by a phenyl group, a methylamino-oxo moiety, and a 4-methylbenzenesulfonate (tosylate) ester. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution . The tosylate group enhances stability and may facilitate nucleophilic substitution reactions, while the methylamino-oxo moiety could influence hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

[(1S)-2-(methylamino)-2-oxo-1-phenylethyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)21-15(16(18)17-2)13-6-4-3-5-7-13/h3-11,15H,1-2H3,(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXULXMJUEFTWLC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722814
Record name (1S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzene-1-sulfonate
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Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871224-68-9
Record name (αS)-N-Methyl-α-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=871224-68-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetamide, N-methyl-α-[[(4-methylphenyl)sulfonyl]oxy]-, (αS)
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Biological Activity

(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate, identified by CAS number 871224-68-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate is C16H17NO4SC_{16}H_{17}NO_{4}S, with a molecular weight of approximately 319.4 g/mol. The structure features a sulfonate group attached to a phenyl ring, which is characteristic of benzenesulfonates, and a methylamino group that may influence its biological interactions.

PropertyValue
Molecular FormulaC16H17NO4SC_{16}H_{17}NO_{4}S
Molecular Weight319.375 g/mol
Exact Mass319.088 g/mol
LogP4.1087
PSA (Polar Surface Area)84.34 Ų

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study focused on related compounds demonstrated the ability to inhibit HSET (KIFC1), a kinesin involved in the organization of centrosomes during cell division. This inhibition led to the induction of multipolar spindles in cancer cells, resulting in increased cell death due to aberrant mitosis .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR for similar sulfonate compounds revealed that modifications to the benzamide moiety significantly impacted potency against HSET. For instance, para-substituted analogs retained activity while ortho-substituted variants showed reduced efficacy .
  • In vitro Studies :
    • In vitro assays indicated that compounds with similar structural features exhibited micromolar to nanomolar inhibition against cancer cell lines, suggesting that (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate may exhibit comparable activities .

Pharmacological Insights

While specific pharmacological studies on (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate are scarce, its structural characteristics suggest potential applications in treating cancers associated with centrosome amplification and abnormal mitotic processes. The sulfonate group may enhance solubility and bioavailability, crucial factors for therapeutic efficacy.

Comparison with Similar Compounds

Structural Analogues from Pesticide Chemistry (Sulfonylurea Herbicides)

highlights sulfonylurea herbicides such as metsulfuron-methyl and ethametsulfuron methyl ester . While these share sulfonyl groups with the target compound, key differences exist:

Feature Target Compound Metsulfuron-Methyl () Ethametsulfuron Methyl Ester ()
Core Structure Chiral phenyl-ethyl sulfonate ester Triazine ring + sulfonylurea linkage Triazine ring + sulfonylurea linkage
Functional Groups Tosylate, methylamino-oxo Sulfonylurea, methyl benzoate Sulfonylurea, ethoxy-substituted triazine
Applications Research (potential pharmaceuticals/catalysis) Herbicide Herbicide

Key Observations :

  • The target compound lacks the triazine ring and sulfonylurea linkage common in herbicides, suggesting divergent reactivity and applications.
  • The tosylate group in the target compound may confer greater hydrolytic stability compared to sulfonylureas, which degrade via hydrolysis of the urea bridge .

Chiral Carbamate Derivatives

describes (S)-tert-butyl (2-(benzylamino)-2-oxo-1-phenylethyl)carbamate 3p, a chiral carbamate with structural parallels:

Feature Target Compound Carbamate 3p ()
Chirality (S)-configured stereocenter (S)-configured stereocenter
Functional Groups Tosylate, methylamino-oxo Carbamate, benzylamino-oxo
Reactivity Tosylate acts as a leaving group Carbamate provides stability for synthesis

Key Observations :

  • Both compounds exhibit chiral centers, but the carbamate in 3p offers synthetic versatility (e.g., peptide coupling), whereas the tosylate in the target compound may enhance solubility or serve as an electrophilic site .
  • The methylamino-oxo group in the target compound could enable hydrogen bonding, akin to the benzylamino-oxo moiety in 3p.

Physicochemical and Reactivity Profiles

Hypothetical Data Table :

Property Target Compound Metsulfuron-Methyl Carbamate 3p
Solubility (Polarity) Moderate (tosylate enhances polarity) Low (nonpolar triazine) Low (carbamate hydrophobe)
Stability High (tosylate resists hydrolysis) Moderate (urea hydrolysis) High (carbamate stable)
Synthetic Utility Tosylate for nucleophilic substitution Herbicidal activity Chiral intermediate

Analysis :

  • The target compound’s tosylate group contrasts with the hydrolytically labile sulfonylureas and the stable carbamates, positioning it for applications requiring robust electrophilic sites.
  • Chiral resolution via crystallography (using SHELX ) is critical for isolating the (S)-enantiomer, which may have distinct biological or catalytic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate, and what purity validation methods are appropriate?

  • Methodology : The synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with a chiral β-amino alcohol intermediate under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Chiral resolution techniques, such as enzymatic kinetic resolution or chiral auxiliary approaches, may be required to achieve the (S)-configuration .
  • Purity Validation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is critical to confirm enantiomeric purity. Mass spectrometry (MS) and 1^1H/13^{13}C NMR should corroborate structural integrity .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the sulfonate ester group. Short-term storage (1–2 weeks) at -4°C is acceptable for active experimentation .
  • Handling : Use gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritant properties .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR : 1^1H and 13^{13}C NMR to confirm the methylamino, carbonyl, and aromatic proton environments.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ or MALDI-TOF).
    • Supplementary Data : Infrared (IR) spectroscopy to identify sulfonate (S=O stretching at ~1170–1370 cm1^{-1}) and amide (C=O at ~1640–1680 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can researchers optimize the chiral synthesis of this compound to achieve high enantiomeric excess (ee)?

  • Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Ru or Rh complexes) for dynamic kinetic resolution during the amide bond formation.
  • Analytical Optimization : Use chiral HPLC with tandem circular dichroism (CD) detection to monitor ee in real-time. Adjust reaction parameters (temperature, solvent polarity) to minimize racemization .

Q. What computational methods are suitable for studying the compound’s reactivity and interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate the compound’s binding affinity to enzymes (e.g., proteases) using software like Discovery Studio. Focus on sulfonate group interactions with positively charged residues in active sites .
  • Density Functional Theory (DFT) : Calculate transition-state energies for hydrolysis or nucleophilic substitution reactions to predict stability under physiological conditions .

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural characterization?

  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry.
  • X-ray Crystallography : If crystalline derivatives can be synthesized, single-crystal X-ray analysis provides definitive confirmation of the (S)-configuration and spatial arrangement of functional groups .

Q. What are the mechanistic pathways for the compound’s degradation under varying pH conditions?

  • Kinetic Studies : Conduct pH-dependent stability assays (e.g., in buffers ranging from pH 2–10) with HPLC monitoring. The sulfonate ester is prone to hydrolysis under alkaline conditions via nucleophilic attack by hydroxide ions.
  • Isotope Labeling : Use 18^{18}O-labeled water to track oxygen incorporation during hydrolysis, confirming the cleavage mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate
Reactant of Route 2
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(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate

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